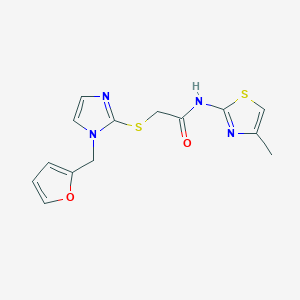

2-((1-(呋喃-2-基甲基)-1H-咪唑-2-基)硫代)-N-(4-甲基噻唑-2-基)乙酰胺

描述

Synthesis Analysis

The synthesis of compounds related to 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves multiple steps, starting with the formation of core structures followed by various substitution reactions. In one study, 2,5-bis(furan-2-yl)-1H-imidazole was synthesized using the Weidenhagen reaction, which involves reacting [2-(furan-2-yl)-2-oxoethyl]acetate with furfural. Subsequent alkylation with methyl iodide in the presence of potassium hydroxide yielded N-methyl derivatives, with 2,5-bis(furan-2-yl)-1-methyl-1H-imidazole being the predominant product . This method demonstrates the potential for creating imidazole derivatives that could be further modified to approach the target molecule.

Molecular Structure Analysis

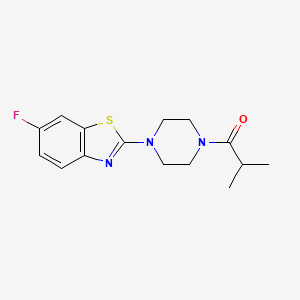

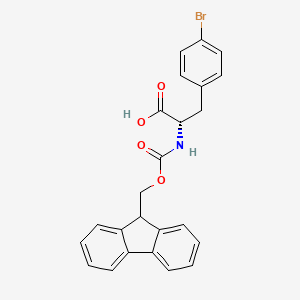

The molecular structure of the target compound is characterized by the presence of an imidazole ring, which is a five-membered planar ring containing two nitrogen atoms. This ring is substituted with a furan-2-ylmethyl group and a thioether linkage to a 4-methylthiazol-2-yl acetamide moiety. The presence of heterocycles like furan and thiazole in the structure suggests potential for varied biological activity, as these motifs are commonly found in pharmacologically active compounds.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can be explored through various electrophilic substitution reactions, as demonstrated in the synthesis of 2,5-bis(furan-2-yl)-1-methyl-1H-imidazole . Reactions such as nitration, bromination, sulfonation, hydroxymethylation, and acylation can be employed to introduce different functional groups into the imidazole ring, potentially modifying the biological activity of the compound. The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives also showcases the reactivity of furan-containing compounds, where reactions with chloroacetic acid and other reagents lead to the formation of thiazolidine rings and heterylidene derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide are not detailed in the provided papers, we can infer that the compound is likely to exhibit properties typical of heterocyclic compounds. These may include moderate solubility in organic solvents, potential for tautomerism, and the ability to engage in hydrogen bonding due to the presence of nitrogen atoms. The thiazole and furan rings may contribute to the compound's stability and electronic properties, which could influence its reactivity and interaction with biological targets.

Relevant Case Studies

The anticancer activity of related compounds, such as 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, has been investigated, with some derivatives exhibiting potent and selective cytotoxic effects against leukemia cell lines . These findings suggest that the target compound may also possess interesting biological activities worth exploring in further case studies. The structural similarities between the compounds studied and the target molecule indicate that the latter could be a promising candidate for anticancer drug development.

科学研究应用

抗癌特性

- 已合成与2-((1-(呋喃-2-基甲基)-1H-咪唑-2-基)硫代)-N-(4-甲基噻唑-2-基)乙酰胺在结构上相关的化合物,并对其抗癌活性进行了评估。例如,诸如2-[(1-甲基-1H-咪唑-2-基)硫代]-N-(5-甲基-4-苯基噻唑-2-基)乙酰胺之类的衍生物在癌细胞系中表现出显著的凋亡诱导,尽管不如标准顺铂有效 (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019)。

抗菌活性

- 已合成2-((1-(呋喃-2-基甲基)-1H-咪唑-2-基)硫代)-N-(4-甲基噻唑-2-基)乙酰胺的某些衍生物,发现其表现出显著的抗菌活性 (Ramalingam, Ramesh, & Sreenivasulu, 2019)。

抗真菌作用

- 研究表明,该化合物的衍生物具有潜在的抗真菌作用,一些合成的杂环化合物对各种真菌物种的有效性与抗真菌剂酮康唑相当 (Kaplancıklı, Altıntop, Turan-Zitouni, Özdemir, Demirel, Abu Mohsen, & Hussein, 2013)。

人酰辅酶A:胆固醇O-酰基转移酶的潜在抑制剂

- 一种结构相似的化合物,2-(4-(2-((1 H-苯并[ d]咪唑-2-基)硫代)乙基)哌嗪-1-基)- N-(6-甲基-2,4-双(甲硫基)吡啶-3-基)乙酰胺盐酸盐,已被确定为一种人酰辅酶A:胆固醇O-酰基转移酶的有效抑制剂,具有治疗涉及ACAT-1过表达的疾病的潜力 (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018)。

属性

IUPAC Name |

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c1-10-8-21-13(16-10)17-12(19)9-22-14-15-4-5-18(14)7-11-3-2-6-20-11/h2-6,8H,7,9H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIRZUJPPGMLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=CN2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322974 | |

| Record name | 2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51085789 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | |

CAS RN |

872594-29-1 | |

| Record name | 2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)

![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)

![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3006348.png)

![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)

![(2-Ethoxynaphthalen-1-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B3006363.png)